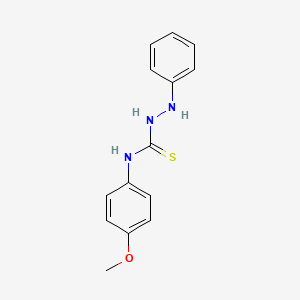![molecular formula C11H18N2O B14337671 N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine CAS No. 105522-32-5](/img/structure/B14337671.png)
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound features a phenoxyethyl group attached to an ethane-1,2-diamine backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine typically involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of N1-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates and their subsequent reaction under optimized conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and pressure are essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The phenoxyethyl group can interact with various enzymes and receptors, modulating their activity. The ethane-1,2-diamine backbone allows the compound to form stable complexes with metal ions, which can influence biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler analog with two amine groups attached to an ethane backbone.
N,N’-bis(2-aminoethyl)ethane-1,2-diamine: A related compound with additional aminoethyl groups.
Uniqueness
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other ethylenediamine derivatives and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
105522-32-5 |
|---|---|
Formule moléculaire |
C11H18N2O |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
N'-[2-(3-methylphenoxy)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-10-3-2-4-11(9-10)14-8-7-13-6-5-12/h2-4,9,13H,5-8,12H2,1H3 |
Clé InChI |
IMGDSZRNQAMYFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


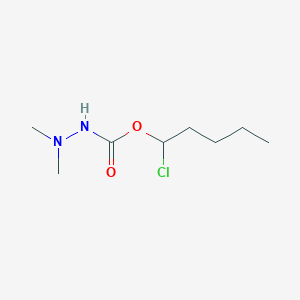
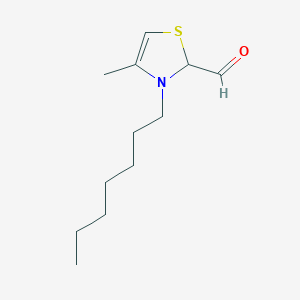
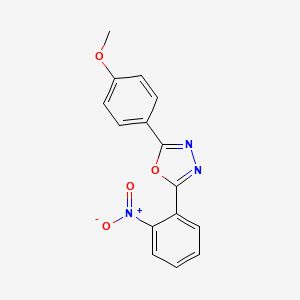
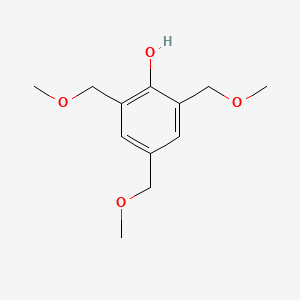
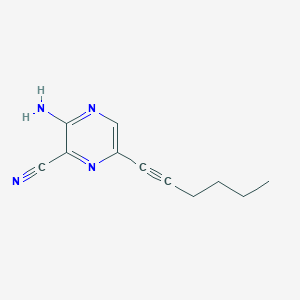
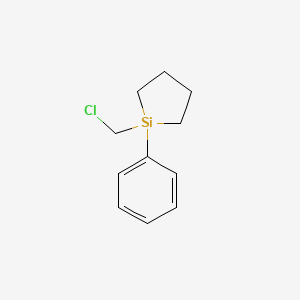
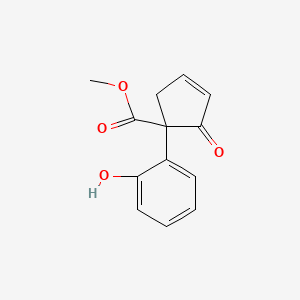
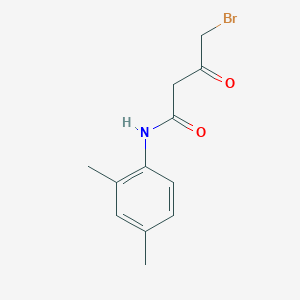

![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
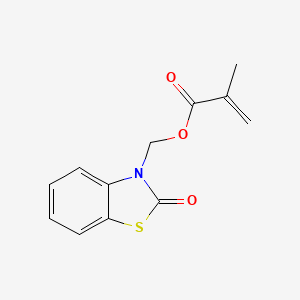
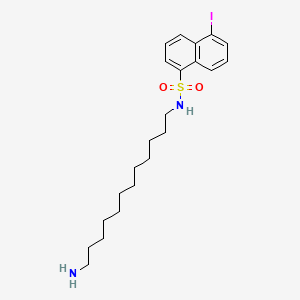
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
